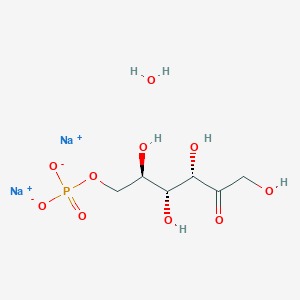
Communic Acid
Descripción general
Descripción
Communic acids are a group of diterpenic natural products with a labdane skeleton containing three double bonds and a carboxyl group at position 19 . These compounds are predominantly found in the genus Juniperus, which belongs to the family Cupresaceae . Communic acids exhibit various biological activities, including antibacterial, antitumoral, hypolipidemic, and smooth muscle relaxing properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Communic acids can be synthesized through several routes. One common method involves the use of labdane diterpenes as starting materials. The synthesis typically involves functionalizing the labdane skeleton with a carboxylic group at C19, an exocyclic methylene at C8,C17, and a side chain dienic system . The reaction conditions often include the use of sodium amalgam as a demercuriating agent .
Industrial Production Methods: Industrial production of communic acids often involves extraction from natural sources, particularly from the genus Juniperus. The plant material is typically extracted using solvents such as n-hexane in a Soxhlet apparatus, followed by purification through column chromatography on silica gel .
Análisis De Reacciones Químicas
Types of Reactions: Communic acids undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium amalgam is frequently used as a reducing agent.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products: The major products formed from these reactions include various bioactive terpenoids, such as perfume fixatives (e.g., ambrox), antitumoral quassinoids (e.g., bruceantin), and abietane antioxidants .
Aplicaciones Científicas De Investigación
Communic acids have a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of communic acids involves their interaction with various molecular targets and pathways. For instance, their antibacterial activity is attributed to their ability to disrupt bacterial cell membranes . The antitumoral effects are believed to result from the inhibition of specific enzymes involved in cell proliferation .
Comparación Con Compuestos Similares
Communic acids are unique due to their labdane skeleton and specific functional groups. Similar compounds include:
Sandaracopimaric Acid: Another diterpenoid found in conifers, known for its resinous properties.
Agathic Acid: Found in the resin of certain conifer species, used in traditional medicine.
Callitrisic Acid: Present in the resin of Callitris species, known for its antimicrobial properties.
Communic acids stand out due to their diverse biological activities and their utility as chiral building blocks in synthetic chemistry .
Propiedades
IUPAC Name |
(1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-6-14(2)8-10-16-15(3)9-11-17-19(16,4)12-7-13-20(17,5)18(21)22/h6,8,16-17H,1,3,7,9-13H2,2,4-5H3,(H,21,22)/b14-8+/t16-,17+,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBZFOQXPOGACY-VWVSFFKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)O)C)/C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348411 | |
| Record name | trans-Communic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10178-32-2, 1231-35-2 | |
| Record name | Communic acid, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010178322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Communic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COMMUNIC ACID, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SER34Y2ER9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2S)-1-(1H-benzo[d]imidazol-2-yl)-2-methylbutan-1-amine hydrochloride](/img/structure/B7969686.png)


![Potassium {4-[2-(acetyloxy)ethoxy]phenyl}trifluoroboranuide](/img/structure/B7969694.png)


![[1-(Benzenesulfonyl)indol-3-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B7969722.png)
![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[4-[methyl(methylcarbamoyl)amino]phenyl]borinic acid](/img/structure/B7969723.png)






